Cesium dihydrogen arsenate

Description

Properties

IUPAC Name |

tricesium;arsorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.3Cs/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEXNZXGPOPAEH-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

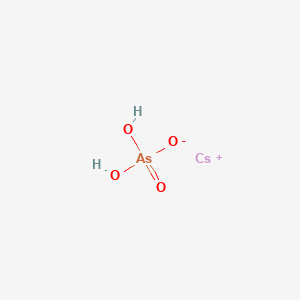

Canonical SMILES |

[O-][As](=O)([O-])[O-].[Cs+].[Cs+].[Cs+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsCs3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.636 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-85-4, 61136-62-7, 69514-84-7 | |

| Record name | Caesium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid, tricesium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061136627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069514847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cesium dihydrogen arsenate can be synthesized through a reaction between cesium carbonate (Cs₂CO₃) and arsenic acid (H₃AsO₄). The reaction typically occurs in an aqueous solution, and the product is obtained by evaporating the solvent and crystallizing the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled reaction of cesium salts with arsenic-containing acids, followed by purification and crystallization processes .

Chemical Reactions Analysis

Types of Reactions

Cesium dihydrogen arsenate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different arsenate compounds.

Reduction: Reduction reactions can convert it into lower oxidation state arsenic compounds.

Substitution: It can participate in substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired products, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation can produce higher oxidation state arsenates, while reduction can yield arsenites or elemental arsenic .

Scientific Research Applications

Electrochemistry

CDA is recognized for its high proton conductivity at elevated temperatures, making it a valuable material in the study of proton conductors and superionic conductors . These properties are essential for the development of advanced electrochemical devices such as batteries and fuel cells. The compound's ability to facilitate proton transport is crucial for enhancing the efficiency of these devices.

Materials Science

In materials science, cesium dihydrogen arsenate is noted for its ferroelectric properties . These properties make it suitable for applications in:

- Ferroelectric devices : CDA can be utilized in capacitors and memory storage devices due to its ability to maintain polarization.

- Sensors : Its sensitivity to electric fields allows for the development of sensors that can detect changes in environmental conditions.

Biological and Medical Research

Research into the biological effects of CDA is ongoing, with studies suggesting potential applications in:

- Diagnostics : CDA may interact with biological molecules, providing insights into cellular processes and potentially serving as a biochemical tool in proteomics research.

- Cellular Effects : Preliminary findings indicate that CDA can influence cell signaling pathways and gene expression, suggesting its potential role in therapeutic applications.

Catalysis and Energy Storage

CDA is being investigated for its catalytic properties, particularly in reactions involving energy generation and storage. Its unique chemical structure allows it to participate in various chemical reactions, including oxidation and reduction processes. This makes it a candidate for use in:

- Catalytic converters : Improving the efficiency of energy conversion processes.

- Nanomaterials : As a component in the development of advanced nanostructures for energy applications.

Synthesis and Industrial Applications

This compound can be synthesized through the reaction between cesium carbonate (Cs₂CO₃) and arsenic acid (H₃AsO₄). The synthesis typically involves:

- Aqueous solutions : The reaction occurs in water, followed by evaporation and crystallization to obtain pure CDA.

- Industrial production methods : While specific methods are not extensively documented, controlled reactions followed by purification are common practices.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Electrochemistry | Proton conductors, superionic conductors |

| Materials Science | Ferroelectric devices, sensors |

| Biological Research | Diagnostics, cellular signaling studies |

| Catalysis | Energy generation/storage, catalytic converters |

| Industrial Production | Synthesis via cesium carbonate and arsenic acid |

Case Studies and Research Findings

- Electrochemical Studies : Research has demonstrated that CDA exhibits exceptional proton conductivity at temperatures above 100°C, making it an ideal candidate for high-temperature fuel cells .

- Ferroelectric Applications : A study highlighted CDA's effectiveness in enhancing the performance of ferroelectric capacitors, showing improved energy storage capabilities compared to traditional materials .

- Biochemical Interactions : Investigations into CDA's interactions with enzymes have revealed potential pathways for therapeutic interventions targeting specific cellular processes .

Mechanism of Action

The mechanism by which cesium dihydrogen arsenate exerts its effects is primarily related to its proton conductivity. The compound undergoes a superprotonic phase transition at elevated temperatures, facilitating proton transport through the material. This proton hopping mechanism is crucial for its applications in electrochemical devices .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Potassium Dihydrogen Arsenate (KH₂AsO₄, KDA)

- Structure : KDA is isomorphous with potassium dihydrogen phosphate (KH₂PO₄, KDP), sharing similar hydrogen-bonded [H₂AsO₄]⁻ networks. Both crystallize in the tetragonal system at room temperature .

- Key Difference : The larger ionic radius of Cs⁺ in CDA compared to K⁺ in KDA results in expanded lattice parameters and distinct hydrogen-bond geometries, affecting dielectric properties .

Ammonium Dihydrogen Arsenate (NH₄H₂AsO₄, ADA)

- Structure: ADA adopts a monoclinic (P2₁/c) structure, with NH₄⁺ cations replacing Cs⁺. The weaker hydrogen-bond interactions between NH₄⁺ and [H₂AsO₄]⁻ lead to lower thermal stability compared to CDA .

- Applications : ADA is less studied for proton conductivity but is utilized in crystallography and as a precursor in synthetic chemistry .

Cesium Dihydrogen Phosphate (CsH₂PO₄, CDP)

- Structural Analogy : Replacing As with P in the tetrahedral anion reduces the anion’s polarizability. CDP has a higher Curie temperature (230°C) than CDA, attributed to stronger P–O bonds .

- Proton Conductivity : CDP exhibits superior proton conductivity (~10⁻² S/cm at 250°C) compared to CDA, due to more robust hydrogen-bond networks .

Dielectric and Thermal Properties

Key Findings :

- CDA’s dielectric permittivity is intermediate between KDA and CDP, reflecting the balance between arsenic’s polarizability and cesium’s lattice-expanding effect .

- Phase transitions in arsenates (CDA, KDA) occur at lower temperatures than phosphates (CDP), due to weaker As–O bonds .

Chemical Reactivity and Environmental Interactions

- Arsenate vs. Phosphate : Arsenate (AsO₄³⁻) and phosphate (PO₄³⁻) exhibit competitive adsorption on mineral surfaces (e.g., goethite) due to structural similarity. However, arsenate shows higher affinity at acidic pH, which impacts environmental mobility .

- Toxicity: Unlike phosphate, arsenate compounds (including CDA) are toxic, necessitating careful handling. Sodium arsenate and arsenic trioxide, for instance, interact with >1,000 human genes, causing oxidative stress and carcinogenicity .

Hybrid and Composite Materials

- Cs₂(HSO₄)(H₂AsO₄) : This cesium hydrogen sulfate arsenate hybrid exhibits a superprotonic transition at 150°C, with conductivity (~10⁻³ S/cm) surpassing CDA. The sulfate group enhances proton mobility via stronger hydrogen bonds .

- Polymer-CDA Composites : Blending CDA with copolymers (e.g., VDF/TFE) improves mechanical stability and retains proton conductivity at medium temperatures (100–140°C), addressing CDA’s brittleness .

Q & A

Q. What are the fundamental chemical and structural properties of cesium dihydrogen arsenate (CsH₂AsO₄)?

CsH₂AsO₄ is a crystalline inorganic compound with the formula AsCsH₂O₄ and molecular weight 273.84 g/mol . Its structure comprises a dihydrogen arsenate anion ([H₂AsO₄]⁻) bound to a cesium cation (Cs⁺), forming hydrogen-bonded networks in the solid state . Basic characterization methods include:

- X-ray diffraction (XRD) to confirm monoclinic symmetry (space group P2₁) .

- FT-IR spectroscopy to identify vibrational modes of As-O bonds (~800–900 cm⁻¹) and O-H stretching (~3200 cm⁻¹) .

- Thermogravimetric analysis (TGA) to assess thermal stability, with decomposition typically occurring above 300°C.

Q. What are the recommended protocols for synthesizing CsH₂AsO₄ in a laboratory setting?

A common method involves stoichiometric reaction of cesium hydroxide (CsOH) with arsenic acid (H₃AsO₄) in aqueous medium:

CsOH + H₃AsO₄ → CsH₂AsO₄ + H₂O

Q. Key steps :

Q. How can researchers safely handle and store CsH₂AsO₄ given its toxicity?

CsH₂AsO₄ is classified as a Category 6.1D toxic substance (UN 1677) due to arsenic content . Safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and N95 respirators to prevent inhalation/contact .

- Ventilation : Use fume hoods during synthesis or handling to mitigate airborne exposure .

- Storage : In airtight containers labeled with GHS hazard symbols (skull and crossbones, health hazard) .

Q. What analytical techniques are suitable for detecting arsenic speciation in CsH₂AsO₄?

- HPLC-ICP-MS : Separates and quantifies arsenic species (e.g., As(III), As(V)) using reversed-phase columns with ammonium dihydrogen phosphate eluent .

- Ion chromatography (IC) paired with hydride generation for low-concentration arsenic analysis .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in CsH₂AsO₄ influence its dielectric properties?

CsH₂AsO₄ exhibits non-centrosymmetric crystal symmetry (P2₁), which enhances its dielectric response. Hydrogen bonds between [H₂AsO₄]⁻ anions and organic cations (if hybridized) create polarizable networks, critical for piezoelectric or ferroelectric applications . Methodological focus :

Q. What strategies mitigate contradictions in solubility data for CsH₂AsO₄ across studies?

Discrepancies arise from variations in pH, temperature, and ionic strength. To resolve:

Q. How can CsH₂AsO₄ be integrated into supramolecular hybrid materials for catalytic or sensing applications?

Example: Hybridization with organic amines (e.g., 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole) forms hydrogen-bonded frameworks. Steps :

Q. What are the environmental implications of CsH₂AsO₄ leakage in lab settings, and how can contamination be monitored?

Arsenic species from CsH₂AsO₄ are ecotoxic. Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.